molecular formula C29H28N6O3S2 B2746730 2-(3-oxo-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide CAS No. 1173728-81-8

2-(3-oxo-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide

Cat. No. B2746730
CAS RN: 1173728-81-8
M. Wt: 572.7
InChI Key: LVKRGLIEMXNWII-UHFFFAOYSA-N
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Description

2-(3-oxo-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide is a useful research compound. Its molecular formula is C29H28N6O3S2 and its molecular weight is 572.7. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Potential Medicinal Applications

  • Design and Synthesis for H1-Antihistaminic Agents : Research highlighted the synthesis of novel quinazolin-4-(3H)-ones, including derivatives similar in structure to the specified compound, demonstrating significant H1-antihistaminic activity with minimal sedation effects, proposing them as candidates for new H1-antihistaminic agents (Alagarsamy & Parthiban, 2013) (Alagarsamy & Parthiban, 2014).

  • Antimicrobial Activity : A study on thiazolidin-4-one derivatives, which shares a core structural motif with the specified compound, demonstrated potential antimicrobial activity against various bacterial and fungal strains, indicating a promising area for further antimicrobial agent development (Baviskar, Khadabadi, & Deore, 2013).

  • Anti-Inflammatory Properties : Investigations into quinazoline derivatives for their use as histamine H4 receptor inverse agonists identified compounds with significant anti-inflammatory properties in vivo, suggesting potential therapeutic applications in inflammation-related diseases (Smits et al., 2008).

  • Antitumor and Antihypertensive Activities : Some studies focused on the synthesis of dihydroimidazo[1,2-c]quinazoline derivatives with potential antitumor and antihypertensive activities, exploring their efficacy and mode of action as alpha 1-adrenoceptor antagonists (Chern et al., 1993).

  • Quantum Calculations and Molecular Docking for Antimicrobial Agents : Research on novel sulphonamide derivatives, similar in complexity to the specified compound, combined synthetic chemistry with quantum calculations and molecular docking to identify compounds with strong antimicrobial activity, demonstrating an integrated approach to drug discovery (Fahim & Ismael, 2019).

properties

IUPAC Name

2-[3-oxo-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N6O3S2/c36-25(30-18-21-9-6-16-39-21)17-24-28(38)35-27(31-24)22-10-4-5-11-23(22)32-29(35)40-19-26(37)34-14-12-33(13-15-34)20-7-2-1-3-8-20/h1-11,16,24H,12-15,17-19H2,(H,30,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVKRGLIEMXNWII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NC4=CC=CC=C4C5=NC(C(=O)N53)CC(=O)NCC6=CC=CS6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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